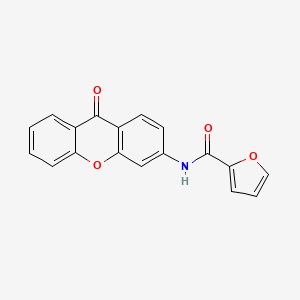

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide, also known as XTT, is a dye molecule that is commonly used in scientific research. It has been widely used in various fields, including cell biology, immunology, and microbiology, due to its unique properties. In

Aplicaciones Científicas De Investigación

Photopolymerization Initiator

“N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide” could potentially be used as a photoinitiator in photopolymerization processes . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. This compound could potentially initiate free radical polymerization, cationic polymerization, and mixed polymerization under LED exposure .

Production of Photocured IPN Materials

When combined with iodine salts, “N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide” could potentially initiate deep photopolymerization to obtain photocured Interpenetrating Polymer Network (IPN) materials . IPN materials have unique properties such as high mechanical strength, chemical resistance, and dimensional stability, making them suitable for various applications.

Antioxidant and Anti-inflammatory Activities

Xanthones, which share a similar structure to “N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide”, have been found to possess antioxidant and anti-inflammatory activities . They can modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Potential Anti-cancer Activity

Similar compounds have shown potential anti-cancer activity. For instance, some xanthone derivatives have demonstrated antiproliferative activity against a panel of tumor cell lines, including breast cancer cell lines (MDA-MB-231, T-47D) and a neuroblastoma cell line (SK-N-MC) .

Propiedades

IUPAC Name |

N-(9-oxoxanthen-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-17-12-4-1-2-5-14(12)23-16-10-11(7-8-13(16)17)19-18(21)15-6-3-9-22-15/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBJQHRRQZHNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)

![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)

![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)